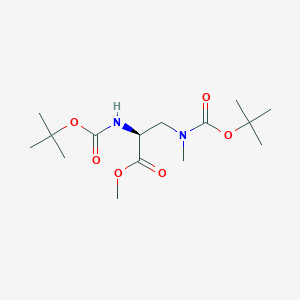
Methyl (S)-3-((tert-butoxycarbonyl)(methyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is a compound commonly used in peptide synthesis. It contains two Boc (tert-butoxycarbonyl) protecting groups, which are used to protect the amino groups during chemical reactions. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate typically involves the protection of amino acids using Boc anhydride. The process begins with the reaction of an amino acid with Di-tert-butyl dicarbonate (Boc anhydride) in the presence of a suitable base, such as N-methylmorpholine or triethylamine . This reaction results in the formation of Boc-protected amino acids.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs similar methods but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The Boc groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the Boc-protected amino groups are deprotected and then coupled with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid, or methanesulfonic acid in dioxane are commonly used for deprotection.
Coupling: Activated amino acids and coupling co-reagents are used in peptide synthesis.
Major Products Formed
The major products formed from these reactions are peptides and other complex molecules, where the Boc-protected amino groups are incorporated into the final structure.
Aplicaciones Científicas De Investigación
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is widely used in scientific research, particularly in the fields of:
Mecanismo De Acción
The mechanism of action of Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate involves the protection of amino groups during chemical reactions. The Boc groups prevent unwanted side reactions and allow for selective deprotection and coupling reactions. The molecular targets and pathways involved include the amino groups of peptides and other molecules, which are protected and then selectively deprotected during synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-3-[Fmoc(methyl)amino]-2-(Fmoc-amino)propanoate: This compound uses Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups instead of Boc groups.
Methyl (S)-3-[Cbz(methyl)amino]-2-(Cbz-amino)propanoate: This compound uses Cbz (carbobenzyloxy) protecting groups.
Uniqueness
Methyl (S)-3-[Boc(methyl)amino]-2-(Boc-amino)propanoate is unique due to its use of Boc protecting groups, which are stable under acidic conditions and can be easily removed under specific conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Propiedades
Fórmula molecular |
C15H28N2O6 |
|---|---|
Peso molecular |
332.39 g/mol |
Nombre IUPAC |
methyl (2S)-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H28N2O6/c1-14(2,3)22-12(19)16-10(11(18)21-8)9-17(7)13(20)23-15(4,5)6/h10H,9H2,1-8H3,(H,16,19)/t10-/m0/s1 |
Clave InChI |
UIWNBRAMXYYDLD-JTQLQIEISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OC(C)(C)C)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)NC(CN(C)C(=O)OC(C)(C)C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


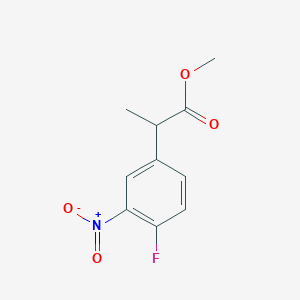
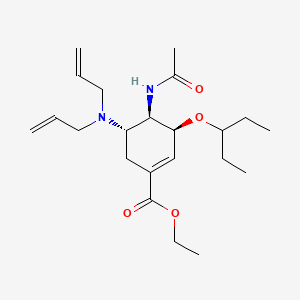
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)
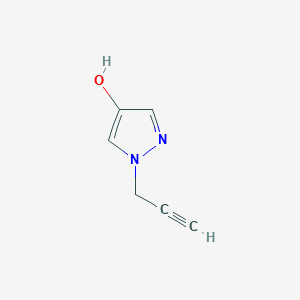

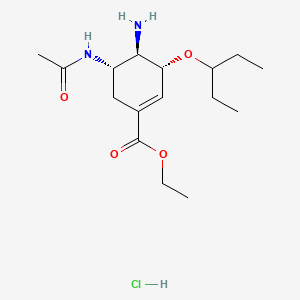

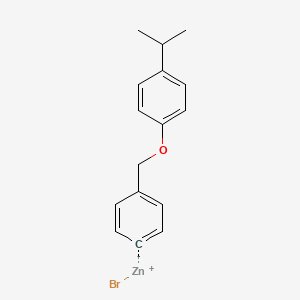
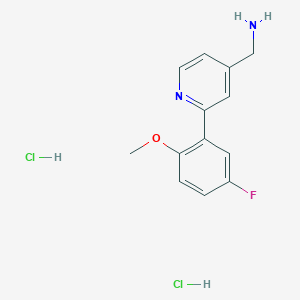
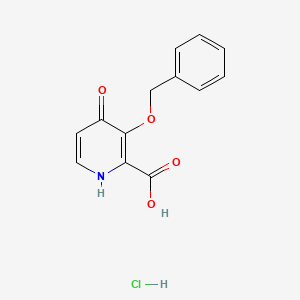
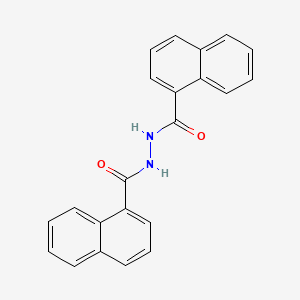
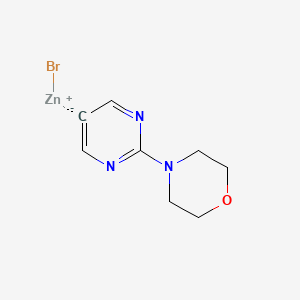
![7-Amino-6-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14885257.png)
![6-fluoroH-imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B14885260.png)
